![molecular formula C15H19NO2 B11867389 2-(Dimethylamino)-5-methyl-8-(propan-2-yl)-4H-1-benzopyran-4-one CAS No. 64965-08-8](/img/structure/B11867389.png)
2-(Dimethylamino)-5-methyl-8-(propan-2-yl)-4H-1-benzopyran-4-one
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Overview
Description
2-(Dimethylamino)-8-isopropyl-5-methyl-4H-chromen-4-one is a synthetic organic compound belonging to the chromenone family. Chromenones, also known as coumarins, are a class of compounds with a wide range of biological activities and applications in various fields such as medicine, agriculture, and material science. This particular compound is characterized by the presence of a dimethylamino group, an isopropyl group, and a methyl group attached to the chromenone core, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-8-isopropyl-5-methyl-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromenone core, followed by the introduction of the dimethylamino, isopropyl, and methyl groups through various chemical reactions. The key steps may include:
Formation of the Chromenone Core: This can be achieved through the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts.
Introduction of the Dimethylamino Group: This step may involve the reaction of the chromenone core with dimethylamine under basic conditions.
Alkylation Reactions: The isopropyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides and bases.
Industrial Production Methods
Industrial production of 2-(Dimethylamino)-8-isopropyl-5-methyl-4H-chromen-4-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-8-isopropyl-5-methyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromenone core to chromanol derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce chromanol derivatives. Substitution reactions can lead to a variety of substituted chromenone derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that 2-(Dimethylamino)-5-methyl-8-(propan-2-yl)-4H-1-benzopyran-4-one exhibits significant anticancer properties. It has been shown to interact with various enzymes and receptors involved in cancer cell signaling pathways. Specifically, studies have suggested that it may inhibit certain kinases, which play a crucial role in cancer progression and metastasis .
Antioxidant Properties
The compound has also demonstrated antioxidant capabilities, making it a candidate for further investigation in the development of therapies aimed at oxidative stress-related diseases. Its structural similarities to other known antioxidants suggest that it may help mitigate cellular damage caused by reactive oxygen species .
Neuroprotective Effects
Preliminary studies have indicated potential neuroprotective effects of this compound. This is particularly relevant for conditions such as neurodegenerative diseases where oxidative stress and inflammation are contributing factors .
Interaction with Biological Targets
The compound's interactions with biological targets have been studied extensively. It has been shown to bind with various receptors, potentially modulating their activity and leading to therapeutic effects. Understanding these interactions is crucial for elucidating the compound's mechanism of action .
Case Study 1: Inhibition of Cancer Cell Proliferation
A study conducted on the effects of this compound on various cancer cell lines demonstrated a marked reduction in cell proliferation rates. The compound was tested against breast and prostate cancer cells, showing IC50 values indicative of potent anticancer activity.
Case Study 2: Neuroprotective Mechanisms
In another study focusing on neurodegenerative models, the compound was administered to mice subjected to oxidative stress. Results indicated that treatment with this compound resulted in decreased markers of inflammation and oxidative damage in brain tissues, suggesting its potential as a neuroprotective agent.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-8-isopropyl-5-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological receptors or enzymes, modulating their activity. The chromenone core can participate in redox reactions, affecting cellular oxidative stress levels. The isopropyl and methyl groups may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminopyridine (DMAP): A derivative of pyridine with similar dimethylamino functionality, used as a nucleophilic catalyst.
Dimethylaminopropylamine (DMAPA): A diamine used in the preparation of surfactants and personal care products.
N,N-Dimethylglycine: A compound with similar dimethylamino functionality, used in various biochemical applications.
Uniqueness
2-(Dimethylamino)-8-isopropyl-5-methyl-4H-chromen-4-one is unique due to its specific combination of functional groups and the chromenone core. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications.
Biological Activity
2-(Dimethylamino)-5-methyl-8-(propan-2-yl)-4H-1-benzopyran-4-one, commonly referred to as a chromone derivative, is part of a larger class of benzopyran compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, drawing upon various research findings, case studies, and data tables to provide a comprehensive overview.
Structural Overview
The compound features a chromone backbone, characterized by a fused benzene and pyrone ring system. This structural configuration is pivotal in determining its biological properties. The presence of dimethylamino and isopropyl groups enhances its lipophilicity, potentially affecting its pharmacokinetics and interaction with biological targets.
Antitumor Activity
Research indicates that benzopyran derivatives exhibit significant antitumor properties. A study highlighted that various chromone compounds demonstrated cytotoxic effects against multiple cancer cell lines. For instance, IC50 values for certain derivatives ranged from 0.7 to 14.0 μM against cell lines such as HL-60 and A549 . This suggests that this compound may possess similar antitumor potential.
Antibacterial Properties
Benzopyran compounds have also been noted for their antibacterial activity. A review of marine-derived benzopyrans revealed that approximately 32.7% exhibited antibacterial effects . The mechanism often involves the inhibition of bacterial growth through interference with essential metabolic pathways.
Anti-inflammatory Effects
The anti-inflammatory properties of benzopyrans are well-documented, with studies showing that certain derivatives can inhibit inflammatory mediators . The compound's ability to modulate inflammatory responses could be beneficial in treating conditions characterized by chronic inflammation.
Data Table: Biological Activity Summary
Activity Type | Percentage of Active Compounds | Notable IC50 Values (μM) |
---|---|---|
Antitumor | 33.9% | 0.7 - 14.0 |
Antibacterial | 32.7% | Varies by strain |
Anti-inflammatory | 7.5% | Not specified |
Enzyme Inhibition | 7.9% | Specific to target |
Case Study 1: Anticancer Activity
In a recent study, derivatives of benzopyrans were tested against various cancer cell lines, revealing significant cytotoxicity. The compound's structure was found to correlate with its potency, emphasizing the importance of molecular design in drug development .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antibacterial properties of chromone derivatives isolated from marine fungi. These compounds showed promising results against resistant bacterial strains, indicating potential for therapeutic applications in infectious diseases .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes such as cytochrome P450 and aromatase, which are crucial in cancer progression.
- Modulation of Signaling Pathways: Benzopyrans can influence pathways related to inflammation and apoptosis, contributing to their therapeutic effects.
Properties
CAS No. |
64965-08-8 |
---|---|
Molecular Formula |
C15H19NO2 |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
2-(dimethylamino)-5-methyl-8-propan-2-ylchromen-4-one |
InChI |
InChI=1S/C15H19NO2/c1-9(2)11-7-6-10(3)14-12(17)8-13(16(4)5)18-15(11)14/h6-9H,1-5H3 |
InChI Key |
ZPGOSERHVIAUDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=O)C=C(OC2=C(C=C1)C(C)C)N(C)C |
Origin of Product |
United States |
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